molecular formula C19H37NO B14663765 1-(Piperidin-1-yl)tetradecan-1-one CAS No. 51799-70-3

1-(Piperidin-1-yl)tetradecan-1-one

Cat. No.: B14663765
CAS No.: 51799-70-3
M. Wt: 295.5 g/mol
InChI Key: RYVMIZOFKFLFHW-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)tetradecan-1-one is an organic compound with the molecular formula C19H37NO. It features a piperidine ring attached to a tetradecanone chain. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)tetradecan-1-one typically involves the reaction of piperidine with tetradecanone under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the carbonyl carbon of tetradecanone .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and amination reactions. These processes are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)tetradecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Piperidin-1-yl)tetradecan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)tetradecan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)tetradecan-1-one is unique due to its specific chain length and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, differentiating it from other piperidine derivatives .

Properties

CAS No.

51799-70-3

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

1-piperidin-1-yltetradecan-1-one

InChI

InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(21)20-17-14-12-15-18-20/h2-18H2,1H3

InChI Key

RYVMIZOFKFLFHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1CCCCC1

Origin of Product

United States

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